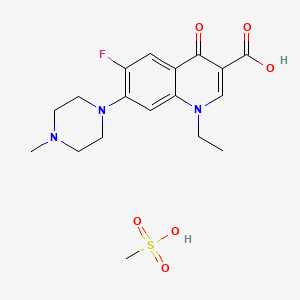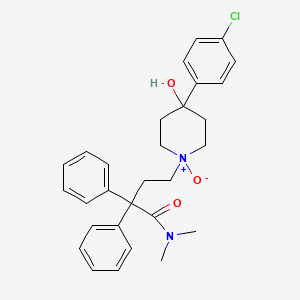
4-Fluorobenzamidoxime
Übersicht
Beschreibung
4-Fluorobenzamidoxime is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . It is a derivative of benzamidoxime, characterized by the presence of a fluorine atom at the para position of the benzene ring. This compound is primarily used as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Fluorobenzamidoxime can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorobenzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzonitrile.
Reduction: Reduction of this compound can yield 4-fluorobenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzonitrile
Reduction: 4-Fluorobenzylamine
Substitution: Various substituted benzamidoximes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzamidoxime has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-fluorobenzamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving the formation of stable complexes with the target enzymes, leading to altered biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorobenzonitrile
- 4-Fluorobenzylamine
- 4-Fluorobenzamide
- 4-Fluorophenylhydroxylamine
Comparison: 4-Fluorobenzamidoxime is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to 4-fluorobenzonitrile, it has an additional hydroxylamine group, making it more versatile in chemical reactions. Its fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
22179-78-8 |
|---|---|
Molekularformel |
C7H7FN2O |
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI-Schlüssel |
OSUPWUQRPLIJKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Isomerische SMILES |
C1=CC(=CC=C1/C(=N\O)/N)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














